molecular formula C17H10O7 B125275 4-Acetyl Rhein CAS No. 875535-36-7

4-Acetyl Rhein

Cat. No.: B125275
CAS No.: 875535-36-7
M. Wt: 326.26 g/mol
InChI Key: FRIXMWPJYKVOCV-UHFFFAOYSA-N
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Scientific Research Applications

4-Acetyl Rhein has a wide range of scientific research applications:

Safety and Hazards

4-Acetyl Rhein is not classified as a hazardous compound . In case of accidental release, it’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, ensure adequate ventilation, and evacuate personnel to safe areas .

Mechanism of Action

Target of Action

4-Acetyl Rhein, a derivative of Rhein, primarily targets multiple pathways that are initiated by the membrane receptor . It has various pharmacological activities, such as anti-inflammatory, antitumor, antioxidant, antifibrosis, hepatoprotective, and nephroprotective activities .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to the activation of MAPK and PI3K-AKT parallel signaling pathways . In the downstream of VEGF signaling pathway, Rhein inhibits Hsp90α activity to induce the degradation of its client protein COX-2 and to promote the production of PGI2 which can inhibit the release of inflammatory mediators .

Biochemical Pathways

The biochemical pathways affected by this compound are closely interconnected. The pathways related to the targets of Rhein are initiated by the membrane receptor. Then, MAPK and PI3K-AKT parallel signaling pathways are activated, and several downstream pathways are affected, thereby eventually regulating cell cycle and apoptosis . The therapeutic effect of Rhein, as a multitarget molecule, is the synergistic and comprehensive result of the involvement of multiple pathways rather than the blocking or activation of a single signaling pathway .

Pharmacokinetics

It is known that the absorption of rhein in beagle dogs is slightly higher than in rats, and the absorption of intravascular route of administration is greater than that of oral administration .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It has various pharmacological activities, such as anti-inflammatory, antitumor, antioxidant, antifibrosis, hepatoprotective, and nephroprotective activities . The therapeutic effect of Rhein, as a multitarget molecule, is the synergistic and comprehensive result of the involvement of multiple pathways rather than the blocking or activation of a single signaling pathway .

Chemical Reactions Analysis

Types of Reactions

4-Acetyl Rhein undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield hydroquinones .

Comparison with Similar Compounds

4-Acetyl Rhein is compared with other anthraquinone derivatives such as Rhein, aloe-emodin, and diacerein. While all these compounds share similar pharmacological activities, this compound is unique due to its specific acetyl group, which may enhance its bioavailability and therapeutic efficacy .

List of Similar Compounds

  • Rhein
  • Aloe-emodin
  • Diacerein

This compound stands out due to its unique chemical structure and enhanced pharmacological properties, making it a valuable compound in scientific research and pharmaceutical development.

Properties

IUPAC Name

4-acetyloxy-5-hydroxy-9,10-dioxoanthracene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10O7/c1-7(18)24-12-6-8(17(22)23)5-10-14(12)16(21)13-9(15(10)20)3-2-4-11(13)19/h2-6,19H,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRIXMWPJYKVOCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=CC2=C1C(=O)C3=C(C2=O)C=CC=C3O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50437665
Record name 4-Acetyl Rhein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875535-36-7
Record name 4-(Acetyloxy)-9,10-dihydro-5-hydroxy-9,10-dioxo-2-anthracenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=875535-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Acetyl Rhein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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